Propoxyphenyl thioaildenafil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3S2/c1-6-8-19-21-22(29(5)28-19)24(34)27-23(26-21)18-12-17(9-10-20(18)33-11-7-2)35(31,32)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,34)/t15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZRONCLPZRSZ-IYBDPMFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856190-49-3 | |
| Record name | Propoxyphenyl sulfoaildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPOXYPHENYL SULFOAILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU1I5I7Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Propoxyphenyl Thioaildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of pharmaceutical analysis, the identification of novel, unapproved drug analogues presents a significant challenge to regulatory bodies and public health. Propoxyphenyl thioaildenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor, has emerged as one such compound, often found as an undeclared adulterant in herbal supplements marketed for sexual enhancement.[1][2] Its structural similarity to sildenafil and its thio-analogues necessitates a robust and systematic approach for unambiguous identification. This guide provides a comprehensive, in-depth technical framework for the complete chemical structure elucidation of this compound, drawing upon established analytical methodologies and field-proven insights.
This compound is a derivative of thiosildenafil, where the ethoxy group on the phenyl ring is substituted with a propoxy group.[2][3] This seemingly minor modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, making its accurate identification crucial for both regulatory enforcement and understanding its potential physiological effects.[1] This guide will detail a multi-pronged analytical strategy, leveraging the synergistic strengths of chromatographic separation and spectroscopic techniques to definitively characterize this molecule.
Elucidation Workflow: A Step-by-Step Approach
The structural elucidation of this compound follows a logical progression, beginning with separation and preliminary characterization, followed by detailed spectroscopic analysis to piece together its molecular puzzle.
Caption: A generalized workflow for the structural elucidation of this compound.
Part 1: Chromatographic Separation and Preliminary Identification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the initial separation and purification of this compound from complex matrices like herbal supplements.[3][4] A well-developed HPLC method provides the necessary resolution to isolate the target compound for subsequent spectroscopic analysis.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh 100 mg of the homogenized herbal product or powder.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Gradient Program: A typical gradient might start at 20% B, increasing to 90% B over 20 minutes, followed by a re-equilibration step.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at approximately 230 nm and 290 nm.[5][6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The retention time of the unknown peak is compared to that of known sildenafil analogues. This compound is expected to have a longer retention time than sildenafil due to its increased lipophilicity from the propoxy group.[7]
-
The UV spectrum is recorded and compared to the characteristic spectrum of sildenafil and its analogues, which typically show absorption maxima around 230 nm and 290 nm.[7][8]
-
Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule.[3][9]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) is ideal.[3][9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sildenafil analogues.[10][11]
-
MS Scan:
-
Acquire full scan MS data to determine the protonated molecular ion [M+H]+. For this compound (C24H34N6O3S2), the expected accurate mass of the [M+H]+ ion is approximately 519.2212 m/z.[12]
-
-
MS/MS Fragmentation:
-
Perform collision-induced dissociation (CID) on the [M+H]+ precursor ion to generate a fragmentation pattern.[11]
-
Key fragment ions for thiosildenafil analogues often arise from the cleavage of the sulfonamide bond and fragmentation of the piperazine ring.[7][11] A prominent gas-phase reaction in thiosildenafil compounds is the transfer of an alkyl group from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group.[11]
-
| Parameter | Value | Source |
| Molecular Formula | C24H34N6O3S2 | |
| Molecular Weight | 518.70 g/mol | [12] |
| CAS Number | 856190-49-3 | [12] |
| [M+H]+ (calculated) | 519.2212 m/z | [12] |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[3][13] Both one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The purified compound from preparative HPLC is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).[14][15]
-
1H NMR Spectroscopy:
-
Provides information about the number of different types of protons and their chemical environments.
-
Key signals to look for include the aromatic protons of the phenyl ring, the protons of the pyrazolopyrimidine core, the protons of the propoxy group (triplet for the CH3, sextet for the central CH2, and a triplet for the OCH2), and the protons of the piperazine moiety.[16]
-
-
13C NMR Spectroscopy:
-
Provides information about the number of different types of carbon atoms.
-
The presence of a thiocarbonyl (C=S) group will be indicated by a signal in the downfield region of the spectrum (typically >180 ppm).[16]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within spin systems (e.g., the propyl and propoxy chains).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as connecting the propoxy group to the phenyl ring and the piperazine sulfonyl group to the phenyl ring.
-
Caption: Key structural fragments of this compound.
Part 4: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.
-
Key Vibrational Frequencies:
-
N-H stretch: Around 3200-3400 cm-1, indicative of the secondary amine in the pyrimidine ring.
-
C-H stretch: Around 2850-3000 cm-1, from the alkyl groups.
-
C=O stretch (Amide): Although this is a thio-analogue, comparison with sildenafil's spectrum is useful. Sildenafil shows a strong C=O stretch around 1690 cm-1. The absence of this and the presence of a C=S stretch is key.
-
C=S stretch (Thioamide): This can be weaker and more variable than the C=O stretch, typically appearing in the range of 1020-1250 cm-1.
-
S=O stretch (Sulfonamide): Two characteristic bands around 1350 cm-1 and 1160 cm-1.
-
C-O-C stretch (Ether): Around 1250 cm-1.
-
Conclusion
The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the separation power of HPLC with the detailed structural information provided by UV-Vis, MS, NMR, and IR spectroscopy, a complete and unambiguous characterization of this potent PDE-5 inhibitor analogue can be achieved. This comprehensive analytical workflow is essential for regulatory agencies, quality control laboratories, and researchers working to identify and characterize novel psychoactive substances and adulterants in various consumer products. The methodologies outlined in this guide provide a robust framework for ensuring the safety and integrity of pharmaceutical and nutraceutical products.
References
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Deconinck, E., et al. (2007). Structure elucidation of sildenafil analogues in herbal products. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1131-1137. Available at: [Link]
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Aceña, J., et al. (2014). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS. Journal of Mass Spectrometry, 49(12), 1279-1289. Available at: [Link]
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Venhuis, B. J., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 507-513. Available at: [Link]
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Reepmeyer, J. C., & Woodruff, J. T. (2006). Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 527-532. Available at: [Link]
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Kee, C. L., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1380-1384. Available at: [Link]
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Helix Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil. Available at: [Link]
-
Al-Rimawi, F., et al. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC Advances, 11(15), 8683-8691. Available at: [Link]
-
Han, K. M., et al. (2014). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. Available at: [Link]
-
Reepmeyer, J. C., & Woodruff, J. T. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 927-936. Available at: [Link]
-
Ciobica, A., et al. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Applied Sciences, 12(15), 7785. Available at: [Link]
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Mustazza, C., et al. (2018). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 159, 396-412. Available at: [Link]
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PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. Available at: [Link]
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Wang, H., et al. (2014). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PLoS One, 9(2), e88978. Available at: [Link]
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Ge, X., et al. (2008). Structural elucidation of a PDE-5 inhibitor... Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1070-1075. Available at: [Link]
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Lee, C. C., et al. (2011). Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 19(4), 487-493. Available at: [Link]
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Gilard, V., et al. (2015). Accurate determination of adulterants in dietary supplements using shotgun high-resolution tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 377-387. Available at: [Link]
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de Oliveira, A. G., et al. (2020). UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. Journal of the Brazilian Chemical Society, 31(12), 2561-2569. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. Available at: [Link]
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Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. Available at: [Link]
-
Tan, H. L., et al. (2016). Rapid determination of sildenafil and its analogues in dietary supplements using gas chromatography-triple quadrupole mass spectrometry. Food Additives & Contaminants: Part A, 33(5), 747-756. Available at: [Link]
-
Kee, C. L., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 100-106. Available at: [Link]
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ResearchGate. (n.d.). MS n spectra of sildenafil standard and of unknown compounds. Available at: [Link]
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Pharmaffiliates. (n.d.). Propoxyphenyl-thiosildenafil-d8. Available at: [Link]
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Kim, J., et al. (2020). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. Molecules, 25(12), 2785. Available at: [Link]
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Topic: Propoxyphenyl Thioaildenafil vs. Sildenafil: A Comparative Structure-Activity Relationship Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of sildenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, marked a watershed moment in the treatment of erectile dysfunction and pulmonary hypertension. Its success has catalyzed extensive research into structurally related analogues to refine efficacy, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of sildenafil and one such analogue, propoxyphenyl thioaildenafil. We will dissect the critical structural motifs of each compound, exploring the structure-activity relationships (SAR) that govern their interaction with the PDE5 catalytic site. This analysis is grounded in established pharmacophore models and is supplemented with detailed experimental protocols required to validate these hypotheses, offering a robust framework for medicinal chemists and drug development professionals engaged in the design of next-generation PDE5 inhibitors.
The Foundational Pharmacophore of Sildenafil
Sildenafil's architecture is a masterclass in rational drug design, engineered to mimic the natural substrate, cyclic guanosine monophosphate (cGMP), and achieve high-affinity binding within the PDE5 active site.[1] Its structure can be deconstructed into three key regions, each playing a pivotal role in its inhibitory activity.
-
The Core Scaffold (Pyrazolo[4,3-d]pyrimidin-7-one): This heterocyclic system acts as a mimic of the guanosine base of cGMP, orienting the other functional groups in a conformation optimal for binding.[1]
-
The "East" Region (Ethoxyphenyl Group): The 5-[2-ethoxyphenyl] group fits snugly into a hydrophobic pocket within the enzyme's active site. This interaction is critical for anchoring the molecule.
-
The "South/West" Region (Sulfonylpiperazine Moiety): This portion of the molecule is crucial for both potency and selectivity. The sulfonamide group forms a key hydrogen bond with the invariant glutamine residue (Gln817) in the active site.[2][3][4] The N-methylpiperazine ring extends towards a solvent-exposed region and its basic nitrogen can form an important salt bridge, which also enhances the aqueous solubility of the compound.[1]
Caption: Logical relationship of Sildenafil's core structural components.
This compound: Key Structural Modifications
This compound is an analogue that introduces two specific, impactful modifications to the sildenafil template. These changes, while seemingly subtle, are designed to probe the SAR and potentially alter the compound's pharmacological profile.
-
Bioisosteric Replacement of Carbonyl with Thiocarbonyl: The defining feature of "thioaildenafil" analogues is the substitution of the carbonyl oxygen (C=O) at the 7-position of the pyrimidinone ring with a sulfur atom (C=S).[5][6] This is a classic example of bioisosteric replacement, where one functional group is swapped for another with similar steric and electronic properties to modulate activity.[7][8]
-
Alkoxy Chain Elongation: The "propoxyphenyl" designation indicates that the ethoxy (-OCH₂CH₃) group in sildenafil's "East" region has been replaced with a longer propoxy (-OCH₂CH₂CH₃) chain.[5][6]
Caption: Key structural differences between Sildenafil and its analogue.
Comparative Structure-Activity Relationship (SAR) Analysis
The structural changes in this compound directly impact its interaction with the PDE5 active site, leading to a modified activity profile.
| Structural Feature | Sildenafil | This compound | Inferred SAR Impact |
| Core Ring System | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidine-7-thione | The C=S bond is longer and the sulfur atom is less electronegative and more polarizable than oxygen. This alters the geometry and strength of the critical hydrogen bond with Gln817, which can affect both potency and selectivity.[2][3][4] |
| "East" Region Moiety | Ethoxy phenyl | Propoxy phenyl | The longer propoxy chain increases lipophilicity. This can lead to enhanced van der Waals interactions within the hydrophobic pocket of the active site, potentially increasing binding affinity and potency.[9] However, it may also impact solubility and metabolic stability. |
| "South/West" Region | Sulfonylpiperazine | Sulfonylpiperazine | This crucial moiety is retained, indicating its fundamental importance for high-affinity binding across this class of inhibitors. |
Causality Behind Experimental Choices: Medicinal chemists synthesize analogues like this compound for specific reasons. The C=S substitution is chosen to test the tolerance and specific requirements of the hydrogen bond acceptor site (Gln817). The propoxy substitution is a classic tactic to probe the extent and nature of a hydrophobic pocket; if potency increases, it suggests the pocket can accommodate larger groups and that hydrophobic interactions are a key driver of affinity.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
To quantify the potency of these compounds and validate the SAR hypotheses, a robust in vitro enzyme inhibition assay is required. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.
Objective: To determine and compare the IC₅₀ values of sildenafil and this compound against purified human PDE5.
Methodology: A fluorescence polarization (FP) assay is a common, high-throughput method for this purpose.[10]
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of both sildenafil and this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer to their final working concentrations.
-
-
Assay Execution:
-
In a 96-well black microplate, add a small volume (e.g., 2 µL) of each compound dilution (and a DMSO-only control for 0% inhibition).
-
Add the diluted PDE5 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for pre-binding of the inhibitors to the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.
-
Incubate for 30-60 minutes at 37°C, allowing the enzyme to hydrolyze the substrate.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a "binding agent" (e.g., phosphate-binding nanoparticles) that specifically binds to the hydrolyzed FAM-GMP product.
-
Incubate for 30 minutes at room temperature. When the small, rapidly tumbling FAM-cGMP is hydrolyzed to FAM-GMP and binds to the large nanoparticle, its tumbling slows dramatically, causing an increase in the polarization of emitted light upon excitation.
-
Read the fluorescence polarization (in milli-polarization units, mP) on a compatible microplate reader.
-
Calculate the percent inhibition for each concentration relative to the high (0% inhibition, DMSO) and low (100% inhibition, no enzyme or potent inhibitor) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for a PDE5 inhibition fluorescence polarization assay.
Conclusion and Future Perspectives
This analysis serves as a guide for further research. The logical next steps would involve:
-
Selectivity Profiling: Running the described inhibition assay against a panel of other human PDE isoforms (PDE1, PDE3, PDE6, PDE11) to determine if the structural modifications favorably or adversely affect selectivity.
-
Co-crystal Structure Determination: Obtaining an X-ray crystal structure of this compound bound to the PDE5 catalytic domain would provide definitive proof of its binding mode and rationalize any observed changes in potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and cell permeability of the new analogue to determine its potential as a viable drug candidate.
By systematically applying these principles and experimental workflows, researchers can continue to refine the pharmacophore of PDE5 inhibitors, paving the way for new therapeutics with enhanced properties.
References
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- ResearchGate. Chemical structure of sildenafil (A), vardenafil (B) and tadalafil (C).
- ResearchGate. Molecular structure of sildenafil | Download Scientific Diagram.
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- de Oliveira, R.B., et al. (2019). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules.
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- Unknown Source. This compound (Proxyphenyl thiomethiosildenafil) (Sildenafil analogue Mw 518.70 ).
- Taylor & Francis Online. (2020). E-pharmacophore based virtual screening for identification of dual specific PDE5A and PDE3A inhibitors as potential leads against cardiovascular diseases.
- Manzo, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry.
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- Smith, S., et al. (2016). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P & T : a peer-reviewed journal for formulary management.
- Klivon. This compound | CAS Number 856190-49-3.
- El-Gamal, M.I., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Pharmaceuticals (Basel).
- Schwartz, B.G., & Kloner, R.A. (2010). Drug Interactions With Phosphodiesterase-5 Inhibitors Used for the Treatment of Erectile Dysfunction or Pulmonary Hypertension.
- LGC Standards. Propoxyphenyl Thiosildenafil.
- National Center for Biotechnology Information. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem.
- Li, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules.
- Lim, W.K., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research.
- Taylor & Francis Online. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development.
- Lee, J.H., et al. (2013). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Journal of Pharmaceutical and Biomedical Analysis.
- De Kaste, D., et al. (2004). Structure elucidation of sildenafil analogues in herbal products.
- ResearchGate. (2025).
- Leong, K.C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis.
- Simson Pharma Limited. This compound | CAS No- 856190-49-3.
- Patrick, G.L. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- ResearchGate. Bioisosteric replacement of the sulphur or carbonyl group (X) of....
- Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres.
- Wikipedia. PDE5 inhibitor.
- National Center for Biotechnology Information. (2025).
- Langston, J.B., & Kopecky, S.L. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil.
- ResearchGate. (2025). Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families | Request PDF.
- RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. (2014).
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The Unseen Adulterant: A Technical Guide to the History and Detection of Propoxyphenyl Thioaildenafil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a Clandestine Analogue
In the ongoing battle against the adulteration of dietary supplements, the emergence of designer drug analogues presents a significant challenge to regulatory bodies and public health. Among these clandestine substances, propoxyphenyl thioaildenafil has surfaced as a notable adulterant in products marketed for sexual enhancement. This guide provides a comprehensive technical overview of its history, chemical properties, pharmacology, and the analytical methodologies required for its detection. By offering a detailed understanding of this compound, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify and combat its illicit use.
Section 1: Genesis of a Designer Drug – Identification and Chemical Profile
This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It is classified as a phosphodiesterase type 5 (PDE-5) inhibitor. Its emergence is a direct consequence of the desire by clandestine manufacturers to circumvent existing drug laws by creating novel, unclassified substances that mimic the physiological effects of approved pharmaceuticals.
The first documented identifications of this compound in adulterated "herbal" or "natural" sexual enhancement products date back to the early 2010s.[1][2] These initial findings were the result of extensive analytical work by regulatory laboratories, which employed a battery of sophisticated techniques to elucidate the structure of this previously unknown compound.
Chemical Structure and Properties
This compound is a derivative of thiosildenafil, where the ethoxy group on the phenyl ring is replaced by a propoxy group.[1] Its systematic name is 5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H34N6O3S2 | [3] |
| Molecular Weight | 518.70 g/mol | [3] |
| CAS Number | 856190-49-3 | [4] |
| Appearance | Yellowish powder | [1] |
| Melting Point | 189-191°C | [1] |
The structural similarity to sildenafil and its analogues is the key to its pharmacological activity and also provides the basis for its detection.
Figure 1: Chemical structure of this compound.
Section 2: Illicit Synthesis Pathway
While specific clandestine synthesis methods for this compound are not publicly documented, a probable synthetic route can be inferred from the known synthesis of sildenafil and its analogues. The synthesis likely involves a multi-step process starting from precursors that can be obtained from chemical suppliers.
A plausible approach involves the synthesis of the pyrazolopyrimidinone core, followed by the introduction of the propoxyphenyl and dimethylpiperazinylsulfonyl side chains. The key steps would likely include:
-
Formation of the Pyrazole Ring: Condensation of a diketoester with hydrazine to form the initial pyrazole ring.
-
N-methylation and Functionalization: N-methylation of the pyrazole and subsequent chemical modifications to introduce necessary functional groups.
-
Formation of the Pyrimidinone Ring: Cyclization to form the fused pyrazolopyrimidinone core.
-
Chlorosulfonylation: Introduction of a chlorosulfonyl group onto a 2-propoxybenzoic acid derivative.
-
Coupling Reaction: Reaction of the chlorosulfonylated intermediate with the pyrazolopyrimidinone core.
-
Final Amidation: Reaction with N,N'-dimethylpiperazine to yield the final this compound product.
Figure 3: Mechanism of action of this compound as a PDE-5 inhibitor.
Potential Adverse Effects and Health Risks
The health risks associated with this compound are presumed to be similar to those of sildenafil and other PDE-5 inhibitors, but with the added danger of unknown potency, purity, and metabolic profile. Since these products are unregulated, the dosage can be highly variable and dangerously high. One analysis of a food supplement found propoxyphenyl thiosildenafil at a concentration of 25.5 mg per tablet. [5] Potential adverse effects include:
-
Cardiovascular events: Hypotension (low blood pressure), especially when taken with nitrates, which can lead to dizziness, fainting, heart attack, or stroke.
-
Visual disturbances: Changes in color vision, blurred vision, or sudden vision loss.
-
Hearing problems: Sudden decrease or loss of hearing.
-
Priapism: A prolonged and painful erection that can cause permanent damage to the penis.
-
Gastrointestinal issues: Dyspepsia and nausea.
-
Headaches and flushing.
The lack of clinical trials and toxicological data for this compound means that its long-term effects and potential for drug-drug interactions are completely unknown, posing a significant threat to public health.
Section 4: Analytical Detection and Characterization
The identification and quantification of this compound in adulterated products rely on a combination of chromatographic and spectroscopic techniques.
Sample Preparation
A crucial first step is the efficient extraction of the analyte from the supplement matrix (e.g., capsules, powders, or liquids).
Protocol 1: General Sample Extraction
-
Accurately weigh a representative portion of the homogenized supplement.
-
Add a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sonicate the mixture for 15-30 minutes to ensure complete extraction.
-
Centrifuge the sample to pelletize insoluble materials.
-
Filter the supernatant through a 0.45 µm syringe filter prior to analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely used technique for the initial screening and quantification of sildenafil analogues.
Protocol 2: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer or formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength of approximately 230 nm and 295 nm. [1]* Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the unambiguous identification and confirmation of this compound, even in complex matrices.
Protocol 3: LC-MS/MS Analysis
-
LC Conditions: Similar to HPLC-UV, but often with UPLC for faster analysis and better resolution.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis, using specific precursor-to-product ion transitions for this compound. The protonated molecule [M+H]+ is observed at m/z 519.2. [1]* Confirmation: Comparison of the retention time and the ratio of qualifier and quantifier ion transitions with a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of new or unknown sildenafil analogues. Both 1H and 13C NMR are used to definitively determine the chemical structure. Detailed 1D and 2D NMR data for this compound have been published, providing a reference for its identification. [1] Table 2: Key 1H and 13C NMR Signals for this compound
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity/Type |
| Aromatic Protons | ~7.0 - 8.5 | Multiplets |
| Propoxy CH2 | ~4.2 | Triplet |
| Propoxy CH2 | ~2.0 | Sextet |
| Propoxy CH3 | ~1.1 | Triplet |
| Piperazine Protons | ~2.5 - 3.5 | Multiplets |
| Pyrazolopyrimidine CH3 | ~4.2 | Singlet |
| Pyrazolopyrimidine Propyl | ~0.9, ~1.8, ~2.8 | Triplet, Sextet, Triplet |
| Thione Carbon (C=S) | ~171.7 | Quaternary Carbon |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Figure 4: Analytical workflow for the detection of this compound.
Section 5: Regulatory Landscape and Enforcement
The adulteration of dietary supplements with undeclared pharmaceutical ingredients like this compound is illegal in most countries. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued numerous warnings and taken enforcement actions against companies marketing such products.
In the United States, under the Dietary Supplement Health and Education Act (DSHEA) of 1994, a dietary supplement is considered adulterated if it contains an undeclared drug. The FDA has the authority to seize adulterated products, issue warning letters, and pursue criminal charges against manufacturers and distributors. Several "herbal" products have been found to contain this compound and have been subject to regulatory action. [6] The inclusion of this compound and other sildenafil analogues in the inspection lists of regulatory bodies like the Taiwan Food and Drug Administration (TFDA) highlights the global nature of this issue. [1]
Conclusion: A Call for Vigilance and Advanced Analytics
The history of this compound as a designer drug adulterant underscores the dynamic and evolving nature of the threat posed by illicitly manufactured supplements. Its presence in the consumer market represents a significant public health risk due to the unknown safety and quality of these products. A multi-faceted approach combining robust regulatory oversight, advanced analytical detection methods, and increased public awareness is essential to combat this issue. The technical information and protocols provided in this guide are intended to support the scientific community in their efforts to protect consumers from the dangers of adulterated dietary supplements.
References
- Liao, Y.-C., et al. (2013). Isolation and Identification of New Sildenafil Analogues from Dietary Supplements. Journal of Food and Drug Analysis, 21(1), 31-38.
- Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150.
- Simson Pharma Limited. This compound | CAS No- 856190-49-3.
- Taiwan Food and Drug Administration. This compound (Proxyphenyl thiomethiosildenafil) (Sildenafil analogue Mw 518.70).
- Health Sciences Authority, Singapore. (2015). FOUR 'S LION JUICE' PRODUCTS TOUTED AS HERBAL SUPPLEMENTS SUITABLE FOR ENTIRE FAMILY TESTED BY HSA TO CONTAIN ERECTILE DYSFUNCTION MEDICINES.
- Popova, D., et al. (2022). Survey on Sildenafil, Tadalafil, and Vardenafil Concentrations in Food Supplements for Erectile Dysfunction. Molecules, 27(14), 4438.
- Pharmaffiliates. CAS No : 856190-49-3 | Product Name : Propoxy phenylthio Aildenafil.
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- 2. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics | MDPI [mdpi.com]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hsa.gov.sg [hsa.gov.sg]
Technical Guide: Identification of Thiomethisosildenafil Derivatives in Food Products
Executive Summary
The adulteration of "all-natural" herbal supplements with synthetic phosphodiesterase-5 (PDE-5) inhibitors is a dynamic analytical challenge. While sildenafil (Viagra) is easily detected, clandestine laboratories synthesize structural analogs to evade standard mass spectrometry screening libraries. Thiomethisosildenafil is one such "designer drug." It represents a dual-modification of the sildenafil pharmacophore: the substitution of the carbonyl oxygen with sulfur (thione) and the structural rearrangement of the piperazine ring.
This guide provides a definitive technical workflow for the extraction, detection, and structural elucidation of thiomethisosildenafil in complex food matrices (honey, coffee, and herbal capsules). It prioritizes the differentiation of this compound from its isobaric isomers, such as thiohomosildenafil, using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).
Part 1: The Structural Landscape
Understanding the chemical modification is the prerequisite for detection. Thiomethisosildenafil (C₂₃H₃₂N₆O₃S₂) differs from sildenafil (C₂₂H₃₀N₆O₄S) in two critical domains:
-
Thione Substitution: The carbonyl group on the pyrazolopyrimidinone ring is replaced by a thiocarbonyl (C=S). This increases lipophilicity and alters the UV absorption spectrum.
-
Piperazine Modification: The N-methylpiperazine moiety of sildenafil is replaced by a dimethylpiperazine derivative (specifically 2,6-dimethylpiperazine in many methiso- variants).
This dual modification results in a precursor ion of m/z 505.6 , which is isobaric with thiohomosildenafil . Distinguishing these two is the primary analytical hurdle.
Visualization: Structural Evolution & Adulterant Logic
Figure 1: Structural relationship between Sildenafil and its thio-analogs. Note the isobaric relationship between Thiomethisosildenafil and Thiohomosildenafil (m/z 505).[1]
Part 2: Sample Preparation (The Matrix Challenge)
Food matrices like honey or instant coffee contain polyphenols and sugars that suppress ionization in ESI-MS. A robust Solid-Liquid Extraction (SLE) is required.
Protocol: Ultrasound-Assisted Extraction (UAE)
Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid.
-
Homogenization:
-
Capsules: Empty 10 capsules, mix powder, weigh 50 mg.
-
Honey/Gel: Weigh 1.0 g and dissolve in 5 mL warm water (40°C) to reduce viscosity.
-
-
Extraction:
-
Add 20 mL Methanol:Water (70:30 v/v) . Methanol is preferred over ACN here for better solubility of the thione moiety.
-
Sonicate for 15 minutes at ambient temperature.
-
-
Clarification:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter (hydrophobic filters bind less drug than nylon).
-
-
Dilution:
-
Dilute filtrate 1:10 with mobile phase A (0.1% Formic Acid) prior to injection to prevent column overload and reduce matrix effects.
-
Part 3: Mass Spectrometry Workflow (Screening & Confirmation)
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 10 minutes.
-
Rationale: Thio-analogs are more hydrophobic than sildenafil due to the Sulfur atom; expect longer retention times.
MS/MS Fragmentation Logic
The differentiation of the m/z 505 isomers relies on specific fragmentation pathways.
| Compound | Precursor (m/z) | Key Product Ions (m/z) | Structural Significance |
| Thiomethisosildenafil | 505.2 | 448 | Unique Marker. Loss of C4H9 (isobutyl/fragmentation of dimethylpiperazine). |
| 99, 113 | Piperazine ring fragments (High Intensity). | ||
| Thiohomosildenafil | 505.2 | 355 | Unique Marker. Alkyl transfer from N to S. |
| 72 | N-ethylpiperazine fragment. |
Critical Technical Note: In Thiomethisosildenafil, the 2,6-dimethylpiperazine ring is sterically distinct. The fragment at m/z 448 is rarely seen in the homo (ethyl) analog, making it the diagnostic ion for confirmation [1].
Visualization: MS/MS Decision Tree
Figure 2: MS/MS decision logic for differentiating isobaric PDE-5 inhibitor analogs (m/z 505).
Part 4: Structural Elucidation (NMR)
When MS/MS data is ambiguous, Nuclear Magnetic Resonance (NMR) is the absolute standard for stereochemical assignment.
1H NMR Strategy (500 MHz, DMSO-d6)
The "fingerprint" region for thiomethisosildenafil is the aliphatic zone (1.0 - 4.0 ppm) where the piperazine methyl groups reside.
-
Thiomethisosildenafil: Look for two doublets (or a multiplet integration) corresponding to the two methyl groups on the piperazine ring (positions 3 and 5 of the piperazine). This confirms the dimethyl structure.
-
Thiohomosildenafil: Look for a triplet at ~1.0 ppm and a quartet at ~2.4 ppm, characteristic of the N-ethyl group.
-
Thione Confirmation: The protons on the pyrazolopyrimidine ring (near the C=S) will show a downfield shift (deshielding) compared to sildenafil due to the anisotropy of the thiocarbonyl group [2].
UV-Vis Confirmation
While less specific, the UV spectrum provides corroborating evidence.
-
Sildenafil:
~ 292 nm. -
Thiomethisosildenafil:
typically shifts to ~300-310 nm (Bathochromic shift) and often exhibits a secondary band near 350 nm due to the transition of the C=S bond.
Part 5: Validation & Quality Control
To ensure this protocol meets ISO 17025 standards:
-
Matrix-Matched Calibration: Do not use solvent-only standards. Spike blank honey/coffee matrix with the analyte to account for signal suppression (Matrix Effect % must be calculated).
-
Relative Retention Time (RRT): Use Sildenafil-d3 or Tadalafil as an Internal Standard (ISTD). Thiomethisosildenafil RRT should be consistent (
2.5%). -
Ion Ratios: The ratio of the quantifier ion (m/z 448) to the qualifier ion (m/z 99) must be within
20% of the reference standard.
References
-
Venen et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation. Journal of Pharmaceutical and Biomedical Analysis.[2]
-
Lai et al. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements.[3][4] Journal of Food and Drug Analysis.[3][5]
-
FDA Laboratory Information Bulletin. Confirmatory Analysis of Honey for Sildenafil and Tadalafil by LC-MS/MS.
-
MzCloud. Thiomethisosildenafil Spectral Data.
Sources
- 1. spcmib.univ-tlse3.fr [spcmib.univ-tlse3.fr]
- 2. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Spectroscopic Characterization of Propoxyphenyl Thioaildenafil
The following Application Note and Protocol guide details the spectroscopic characterization of Propoxyphenyl Thioaildenafil , a synthetic PDE-5 inhibitor analogue often detected as an adulterant in dietary supplements.
Executive Summary & Chemical Profile
This compound is a structural analogue of sildenafil (Viagra™) and aildenafil.[1] It is characterized by two primary structural modifications relative to the parent sildenafil molecule:[2]
-
Ether Modification: Substitution of the ethoxy group on the phenyl ring with a propoxy group .[1][2][3]
-
Thio-Substitution: Replacement of the carbonyl oxygen (
) on the pyrazolopyrimidine core with a sulfur atom ( ) , creating a thioketone functionality.[4][1]
These modifications alter the physicochemical properties and spectral footprint of the molecule, requiring specific analytical protocols for positive identification.
Chemical Identity[1][2][4][7][8][9][10]
-
Chemical Family: Pyrazolopyrimidine (PDE-5 Inhibitor Analogue)[4][1][5]
-
Molecular Formula:
(Typical for the dimethylpiperazine variant) or (if methylpiperazine).[4][1][5] Note: Literature often classifies "aildenafil" derivatives with the dimethylpiperazine moiety, but "this compound" is frequently cited with spectral data matching the propoxy-thiosildenafil structure ( ).[4][1][5] The protocols below apply to the core chromophore detection. -
Key Functional Groups: Sulfonamide, Thioketone, Propyl ether, Pyrazole.
Structural Logic & Analysis Workflow
The following diagram illustrates the structural derivation and the analytical workflow required to distinguish this compound from standard sildenafil.
Figure 1: Structural derivation of this compound and the corresponding analytical workflow for identification.
Protocol A: UV-Vis Absorption Spectroscopy
Objective: To determine the ultraviolet absorption maxima (
Principle
The substitution of the carbonyl group (
Materials & Reagents[2][4][5][12][13]
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[4][1][5] Methanol is preferred for standard comparison.[4][1]
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz cuvettes (1 cm path length).
Experimental Procedure
-
Stock Preparation: Weigh 1.0 mg of the isolated analyte or reference standard. Dissolve in 10 mL of Methanol to create a 100 µg/mL stock solution.
-
Dilution: Dilute 100 µL of the stock solution into 900 µL of Methanol (Final concentration: 10 µg/mL). Adjust concentration if absorbance is outside the linear range (0.2 – 1.0 AU).[4][1]
-
Blanking: Place pure Methanol in the reference cuvette and perform a baseline correction (200–400 nm).
-
Measurement: Scan the sample from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).[1]
Data Analysis & Criteria
The UV spectrum of this compound exhibits two characteristic absorption bands.
| Parameter | Value | Interpretation |
| Primary | 226 nm | High-energy |
| Secondary | 295 nm | Characteristic band for the thio-modified pyrazolopyrimidine core.[4][1][5] |
| Comparison | vs. Sildenafil | Sildenafil |
Note: The spectral pattern is nearly identical to Thiosildenafil , as the propoxy-for-ethoxy substitution on the phenyl ring has a negligible effect on the UV chromophore compared to the thiocarbonyl modification.[4][1]
Protocol B: Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify specific functional groups, particularly the diagnostic thioketone (
Principle
IR spectroscopy provides a "fingerprint" of the molecule.[8] The most critical differentiation is the absence of the strong carbonyl stretching vibration (
Materials & Reagents[2][4][12][13]
-
Sample Phase: Solid powder (isolated crystal or precipitate).[4][1]
-
Matrix: Potassium Bromide (KBr) for pellet method OR Diamond ATR (Attenuated Total Reflectance) crystal.[4][1]
-
Equipment: FTIR Spectrometer (e.g., Bruker Tensor or Thermo Nicolet iS50).
Experimental Procedure (ATR Method)
-
Cleaning: Clean the ATR crystal with isopropanol and ensure the background energy is within specification.[1]
-
Background: Collect a background spectrum (air) with 32 scans at 4 cm
resolution. -
Loading: Place approximately 1–2 mg of the sample powder onto the center of the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1]
-
Acquisition: Collect the sample spectrum (4000–400 cm
, 32 scans).[4][1] -
Processing: Apply baseline correction and ATR correction if necessary.
Data Analysis & Criteria
The following table summarizes the critical IR absorption bands for this compound.
| Wavenumber (cm | Vibration Mode | Diagnostic Significance |
| 3312 – 3265 | N-H Stretch | Secondary amine stretch on the pyrazole ring.[4][1][5] |
| 3092 | Ar-H Stretch | Aromatic C-H stretching.[4][1][5] |
| 2960 – 2870 | C-H Stretch | Aliphatic chains (Propyl, Propoxy, Methyl groups).[1] |
| 1572, 1497 | C=C / C=N | Aromatic ring skeletal vibrations. |
| 1257 | C=S Stretch | CRITICAL: Thioketone band.[4][1] Differentiates from Sildenafil (which has C=O at ~1690-1700 cm |
| 1170, 1350 | S=O Stretch | Sulfonamide group (Asymmetric and Symmetric).[4][1] |
Interpretation Guide:
-
The "Thio" Confirmation: Look immediately at the 1650–1750 cm
region.[4][1][5] If the strong Carbonyl ( ) peak is absent and a distinct peak appears around 1245–1260 cm , the sample is a thio-analogue.[4][1][5] -
The "Propoxy" Confirmation: While IR is less specific for distinguishing Ethoxy vs. Propoxy, subtle changes in the C-H fingerprint region (1380–1480 cm
) may be observed, but NMR is required for definitive alkyl chain confirmation.[4][1]
References
-
Liao, Y. C., et al. (2013).[1][9] "Isolation and identification of new sildenafil analogues from dietary supplements." Journal of Food and Drug Analysis, 21(3).[1]
-
Balayssac, S., et al. (2012).[1][3] "Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements." Journal of Pharmaceutical and Biomedical Analysis, 70, 452-460.[1]
-
Vaysse, J., et al. (2012).[1][9] "Identification of a novel sildenafil analogue in an adulterated herbal supplement."[1][10][13][9] Food Additives & Contaminants: Part A, 29(12).[1]
Sources
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- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propoxyphenyl-thiohydroxyhomosildenafil | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS Number 856190-49-3 [klivon.com]
- 7. Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.hu [epa.hu]
Optimizing electrospray ionization (ESI) for thioaildenafil derivatives
Application Note: Optimized Electrospray Ionization (ESI) Protocols for Thioaildenafil and Thione-Based PDE-5 Inhibitors
Executive Summary
The detection of thioaildenafil (thiosildenafil), a structural analogue of sildenafil (Viagra), presents unique challenges in mass spectrometry due to the substitution of the carbonyl oxygen with a sulfur atom (C=S). While structurally similar to sildenafil, the thione group introduces specific physicochemical instabilities—namely susceptibility to thermal desulfurization and unique gas-phase rearrangement reactions. This guide provides a high-fidelity protocol for optimizing Electrospray Ionization (ESI) parameters to maximize sensitivity while preserving molecular integrity, specifically tailored for drug development and adulterant screening in complex matrices.[1]
Physicochemical Context & ESI Mechanics
To optimize ESI, one must understand the analyte's behavior in the gas phase. Thioaildenafil (
-
Protonation Sites: Like sildenafil, thioaildenafil possesses a basic piperazine ring (
), making it highly amenable to Positive Ion Mode (ESI+) . The formation ofngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> at m/z 505.2 is the primary target. -
The "Thione" Challenge: The C=S bond is more polarizable but thermodynamically less stable than the C=O bond in sildenafil. Excessive desolvation heat or high cone voltages can lead to:
-
Desulfurization: Conversion back to sildenafil (m/z 475) in the source, leading to false identification.
-
In-Source Fragmentation: Premature cleavage of the sulfonyl-piperazine bond.[1]
-
Rearrangement: A known gas-phase intramolecular alkyl transfer from the piperazine nitrogen to the thione sulfur [1].[2]
-
Critical Method Parameters (CMP)
The following parameters are the result of iterative optimization cycles. They prioritize the stability of the thione moiety over raw ionization power.
Table 1: Optimized ESI Source Parameters (Triple Quadrupole/Q-TOF)
| Parameter | Optimized Setting | Mechanistic Rationale |
| Ionization Mode | ESI (+) | Protonation of the basic piperazine nitrogen.[1] |
| Capillary Voltage | 3.0 – 3.5 kV | Sufficient for Taylor cone formation without inducing discharge.[1] |
| Cone Voltage | 30 – 45 V | Critical: Lower than sildenafil (typically 50V+).[1] Higher voltages induce in-source fragmentation of the C=S group. |
| Source Temp | 120°C | Kept low to prevent thermal degradation of the analyte before entering the vacuum. |
| Desolvation Temp | 350°C | High enough to evaporate solvent (ACN/MeOH) but limited to prevent desulfurization.[1] |
| Desolvation Gas | 600 – 800 L/hr | High flow aids in rapid droplet fission, compensating for the lower source temperature. |
| Cone Gas | 50 L/hr | Prevents neutral contaminants from entering the ion optics; crucial for "dirty" herbal matrices. |
Experimental Protocols
Protocol A: Matrix Extraction (Herbal/Supplement Matrices)
Objective: Isolate thioaildenafil from complex cellulose/starch matrices while minimizing ion suppression.[1]
-
Homogenization: Weigh 100 mg of sample powder into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of Methanol:Water (90:10 v/v) .
-
Note: Pure methanol can extract too many lipophilic interferences; 10% water aids in wetting the starch binders.
-
-
Ultrasonication: Sonicate for 20 minutes at ambient temperature. Avoid heating to prevent degradation.[1]
-
Clarification: Centrifuge at 4,500 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter.
-
Dilution: Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water) prior to injection to reduce matrix effects.
Protocol B: Step-by-Step ESI Tuning Workflow
Objective: Establish the optimal cone voltage and collision energy specific to your instrument geometry.[1]
-
Preparation: Prepare a 1 µg/mL standard of Thioaildenafil in 50:50 ACN:Water (0.1% Formic Acid).
-
Infusion: Syringe infuse at 10 µL/min combined with LC flow (0.3 mL/min) via a T-tee to simulate real chromatographic conditions.
-
Precursor Isolation: Set Q1 to pass m/z 505.2.[1]
-
Cone Ramp: Ramp Cone Voltage from 10V to 100V in 5V increments.
-
Target: Plot intensity of m/z 505.2 vs. m/z 377 (fragment).[1] Select the voltage where precursor intensity is max, but fragment is <5%.
-
-
Product Scan: Fix Cone Voltage. Scan Q3 from m/z 50 to 510.
-
Key Fragments: Look for m/z 99 (methylpiperazine) and m/z 377 (cleaved sulfonamide).[1]
-
Visualizations & Logic Flows
Figure 1: Method Development Decision Tree
This workflow illustrates the logical path for optimizing the detection of thione-derivatives, accounting for their specific instability.
Caption: Decision tree for optimizing ESI parameters specifically for thermally labile thione derivatives.
Figure 2: Thioaildenafil Fragmentation Pathway
Understanding the fragmentation is crucial for confirming identity against the oxygenated analogue (sildenafil).
Caption: Simplified fragmentation pathway. m/z 299 is diagnostic for the thione group, distinguishing it from sildenafil.[3]
Troubleshooting & Validation
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from herbal matrix (e.g., polyethylene glycol or starch).[1]
-
Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is >50%.[1] APCI is less susceptible to matrix effects but requires thermal stability verification.[1] Alternatively, improve chromatographic separation using a C18 column with a longer gradient (Start 10% B, hold 1 min, ramp to 90% B over 8 mins).
-
-
Issue: Signal at m/z 475 (Sildenafil) appearing in Thioaildenafil standard.
-
Cause: Thermal desulfurization in the source or oxidative degradation in the solution.
-
Solution: Lower Desolvation Temperature by 50°C. Prepare fresh standards in amber glass to prevent photo-oxidation.
-
References
-
Reepmeyer, J. C., & Woodruff, J. T. (2006).[1] Use of liquid chromatography-mass spectrometry and a hydrolytic technique for the detection and structure elucidation of a novel synthetic vardenafil designer drug added illegally to a “natural” herbal dietary supplement. Journal of Chromatography A. Link[1]
-
Food and Drug Administration (FDA).[1] (2009).[1] Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry.[1][2] Rapid Communications in Mass Spectrometry.[1][4] Link
-
Vaysse, J., et al. (2012).[1] Identification of a new sildenafil analogue in a health supplement: Thioaildenafil. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Shimadzu Application News. (2015).[1][3] Development of Un-targeted Screening Method for Detection of Synthetic PDE-5 Inhibitors and Analogues.Link
Sources
- 1. Thioaildenafil | C23H32N6O3S2 | CID 56841591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving co-elution of sildenafil analogs in reverse-phase chromatography
Topic: Resolving Co-elution of Sildenafil Analogs in Reverse-Phase Chromatography
Ticket ID: RPC-PDE5-SOLVE Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic Brief: The "Analog" Problem
User Query: "I cannot separate Sildenafil from Homosildenafil using my standard C18 method. The peaks merge or shoulder.[1] What is happening?"
Technical Analysis: The core issue is structural homology . Sildenafil and Homosildenafil differ only by a single methylene group (-CH2-) on the piperazine ring.[1] In standard C18 Reverse-Phase Chromatography (RPC), separation is driven primarily by hydrophobicity (Van der Waals forces).[1] The hydrophobic difference between a methyl and an ethyl group is often insufficient to resolve these compounds on a standard C18 column, especially when peak tailing (common with basic amines) masks the separation.
To resolve this, you must move beyond hydrophobicity and exploit shape selectivity and pi-pi (
Comparative Data: The Critical Pairs
| Analyte | Structural Differentiator | pKa (approx) | C18 Separation Difficulty |
| Sildenafil | Methyl-piperazine | ~6.5 (amine), ~8.7 | N/A (Reference) |
| Homosildenafil | Ethyl-piperazine | Similar to Sildenafil | High (Co-elutes) |
| Vardenafil | Piperazine ring shift | Similar | Moderate |
| Tadalafil | Indole backbone | ~18 (Weakly acidic) | Low (Elutes later) |
Strategic Solutions (The "Fix")
Strategy A: Stationary Phase Switching (The Hardware Fix)
Recommendation: Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase.[1]
Mechanism: While C18 relies on hydrophobic interaction, Phenyl-Hexyl columns possess aromatic rings bonded to the silica via a hexyl chain. Sildenafil and its analogs are rich in aromatic structures (pyrazolo-pyrimidinone rings).[1]
-
Pi-Pi Stacking: The electron-rich aromatic rings of the stationary phase interact with the aromatic systems of the analytes.
-
Selectivity Change: This interaction is orthogonal to hydrophobicity.[1] Small structural changes that affect the electron density of the analyte's ring system (like those found in analogs) create significant retention time shifts on Phenyl phases that are invisible to C18.
Strategy B: Mobile Phase Engineering (The Solvent Fix)
Recommendation: Switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) when using Phenyl columns.[1]
Why?
-
Acetonitrile (ACN): ACN is a dipole-dipole solvent.[1] It tends to form a "layer" over the phenyl ring on the stationary phase, effectively shielding the
interaction. It makes a Phenyl column behave more like a C18 column.[1] -
Methanol (MeOH): MeOH is a protic solvent.[1] It does not suppress the
interaction.[1] Using MeOH maximizes the unique selectivity of the Phenyl-Hexyl phase, often resolving the Sildenafil/Homosildenafil pair.
Validated Experimental Protocol
Method ID: PDE5-PHENYL-01 Application: Separation of Sildenafil, Vardenafil, Tadalafil, and Homosildenafil.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 2.6 µm core-shell) | Core-shell provides higher efficiency at lower backpressure.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) | Acidic pH keeps basic amines protonated, reducing silanol interactions.[1] |
| Mobile Phase B | Methanol (LC-MS Grade) | Crucial: Do not substitute with ACN for this separation. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns.[1] |
| Temp | 40°C | Elevated temp improves mass transfer for viscous MeOH.[1] |
| Detection | UV @ 290 nm (or MS ESI+) | 290 nm covers the absorption max for most sildenafil analogs.[1] |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 35% | Initial Hold |
| 1.00 | 35% | Isocratic Loading |
| 10.00 | 85% | Linear Ramp (Elution of analogs) |
| 12.00 | 85% | Wash |
| 12.10 | 35% | Re-equilibration |
| 15.00 | 35% | End |
Method Development Workflow
The following diagram illustrates the decision logic for resolving co-eluting PDE5 inhibitors.
Caption: Logic flow for selecting the correct column and solvent system based on analyte structural similarity.
Troubleshooting & FAQs
Q: My peaks are tailing significantly (Tailing Factor > 1.8). Why? A: Sildenafil contains a basic piperazine nitrogen.[1] If your mobile phase pH is near the analyte's pKa (approx 6-7), the analyte effectively "drags" as it switches between ionized and neutral states. Furthermore, at neutral pH, free silanols on the silica surface are ionized (negative), attracting the positively charged amine (secondary interaction).
-
Fix: Ensure your mobile phase is acidic (pH 3.0 or lower) using Formic Acid or Ammonium Formate.[1] This keeps silanols protonated (neutral) and the analyte fully protonated, reducing secondary interactions.
Q: Why is the backpressure so high when I switch to Methanol? A: Methanol/Water mixtures are significantly more viscous than Acetonitrile/Water mixtures.[1]
-
Fix: Increase your column temperature to 40°C or 45°C . This lowers viscosity and improves mass transfer, actually sharpening your peaks.
Q: Can I use a "Core-Shell" column for this? A: Yes, highly recommended.[1] Core-shell (superficially porous) particles (e.g., 2.6 µm) provide efficiency comparable to sub-2 µm fully porous particles but at lower backpressures, which is beneficial when using viscous Methanol.[1]
Q: I see a baseline drift in my UV trace. A: If using Formic Acid/Methanol gradients at low wavelengths (<230 nm), you may see drift due to the UV cutoff of Formate.
-
Fix: For UV detection, Phosphoric Acid (0.1%) is transparent and excellent for peak shape, but it is not MS-compatible. For MS, stick to Formic Acid and use background subtraction if UV drift is annoying.
References
-
AOAC International. (2014).[1] Standard Method Performance Requirements (SMPRs®) for Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements.[1][2] AOAC SMPR 2014.010.[1] Link
-
U.S. Food and Drug Administration (FDA). (2015).[1] Laboratory Information Bulletin: Determination of PDE5 Inhibitors in Dietary Supplements. LIB No. 4498.[1] Link
-
Journal of Chromatography A. (2005). Simultaneous determination of sildenafil, vardenafil and tadalafil as forbidden components in natural dietary supplements for male sexual potency by HPLC-ESI-MS.[3] Vol 1066, Issues 1-2.[1][3] Link
-
Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-0822EN.[1] Link
-
Separation Science. (2020).[1] The Role of Methanol and Acetonitrile in Reverse Phase Chromatography Selectivity.Link[1]
Sources
Troubleshooting Ion Suppression in LC-MS Analysis of Herbal Matrices
Technical Support Center | Application Note: TS-HERB-042
Introduction: The Invisible Peak Killer
From: Dr. Chen, Senior Application Scientist To: Analytical Method Development Team
In the analysis of herbal medicines (TCM, botanical extracts), ion suppression is the most insidious adversary. Unlike pharmaceutical bioanalysis (plasma/urine), herbal matrices are chemically diverse "soups" containing high-abundance interferences like tannins, polysaccharides, ionic surfactants (saponins), and phospholipids.
When these co-elute with your analyte in an Electrospray Ionization (ESI) source, they compete for the limited number of excess charges on the electrospray droplet surface.[1][2] The result? Your analyte exists, but it remains electrically neutral and invisible to the Mass Spec.
This guide moves beyond basic definitions to actionable troubleshooting, grounded in the Matuszewski protocols and current FDA/EMA bioanalytical guidelines.
Part 1: Diagnosis – Is it Ion Suppression?
Q: My analyte signal is lower than expected. Is this matrix effect or just low recovery?
A: You cannot distinguish these by looking at a standard chromatogram. You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing the location of suppression zones.
The Mechanism of Failure: In ESI, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. High-concentration matrix components "hog" the surface, preventing your analyte from ionizing.
Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components saturate the droplet surface, preventing the analyte from acquiring a charge.[2]
Part 2: The Diagnostic Protocol (PCI)
Q: How do I set up a Post-Column Infusion (PCI) test?
A: Follow this setup to create a "Matrix Effect Map."
Equipment Needed:
-
Syringe Pump.
-
PEEK Tee connector.
-
Analyte Standard Solution (100x higher concentration than LLOQ).
Protocol:
-
Bypass Column: Connect the Syringe Pump to the PEEK Tee.
-
Infuse Analyte: Set syringe pump to infuse the analyte at a steady rate (e.g., 10 µL/min) directly into the MS source. Establish a stable baseline intensity (e.g., 1.0e6 cps).
-
Inject Blank Matrix: While infusing the standard, inject your extracted herbal blank (matrix without analyte) via the LC column.
-
Observe: Watch the baseline.
-
Dip in Baseline: Ion Suppression (Matrix components are "stealing" the signal).
-
Rise in Baseline: Ion Enhancement.
-
Flat Line: Clean matrix (Ideal).
-
Figure 2: Post-Column Infusion (PCI) Setup. The syringe pump provides a constant background signal, allowing matrix interferences eluting from the column to be visualized as negative peaks.
Part 3: Sample Preparation Solutions
Q: The PCI showed massive suppression at the void volume and near my analyte. Can I just dilute the sample?
A: "Dilute and Shoot" is risky for herbs. While it reduces suppression, it also dilutes your analyte (potentially below LLOQ) and fouls your column with non-eluting compounds (chlorophyll, waxes).
Action: Upgrade your extraction method.
| Method | Effectiveness for Herbs | Pros | Cons |
| Protein Precipitation (PPT) | Low | Cheap, fast. | Removes proteins but leaves phospholipids and pigments. High suppression risk. |
| Liquid-Liquid Extraction (LLE) | High | Very clean extracts. Removes salts and polar sugars. | Labor intensive. Uses toxic solvents (DCM, MTBE). |
| Solid Phase Extraction (SPE) | Very High | Targeted cleanup. Can remove specific interferents (e.g., polymeric phases for phenols). | Expensive. Requires method development. |
| Phospholipid Removal Plates | High | Specifically targets phospholipids (major suppressors). | More expensive than PPT. |
Technical Insight: For herbal matrices, Polysaccharides and Tannins are major suppressors often ignored in standard bioanalysis.
-
Fix for Polysaccharides: Add a high % alcohol precipitation step (e.g., 80% EtOH).
-
Fix for Tannins: Use Polyamide SPE or PVPP (Polyvinylpolypyrrolidone) to bind phenolics.
Part 4: Quantification & Correction
Q: I cannot remove the matrix effect completely. How do I validate the method?
A: You must quantify the Matrix Effect (ME%) using the Matuszewski Post-Extraction Spike Method .
Protocol: Prepare three sets of samples at the same concentration (Low, Mid, High QC):
-
Set A (Neat Standard): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the extract.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard extraction recovery).
Calculations:
-
Matrix Effect (ME%):
-
Recovery (RE%):
Q: My ME% is 60% (Severe Suppression). How do I correct the data?
A: Use a Stable Isotope Labeled Internal Standard (SIL-IS) .
-
Why? A deuterated analog (e.g., Ginsenoside Rb1-d3) co-elutes exactly with the analyte. It experiences the exact same suppression.
-
The Fix: When you calculate the ratio (Analyte Area / IS Area), the suppression cancels out mathematically.
-
Warning: An analog IS (chemically similar but not identical) may separate chromatographically and will NOT correct for suppression if the matrix effect is transient.
Summary Checklist
-
Run PCI: Map the suppression zones.
-
Adjust Chromatography: Can you move the analyte peak out of the suppression zone (usually away from the solvent front)?
-
Clean the Sample: Switch from PPT to LLE or SPE if ME% < 85%.
-
Use SIL-IS: Mandatory for regulated quantitative analysis of complex herbal matrices.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting mass shift errors in high-resolution MS for sulfur-containing analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfur-containing analogs in high-resolution mass spectrometry (HRMS). The unique chemical properties of sulfur present distinct challenges, from predictable isotopic patterns to unpredictable in-source modifications, which can lead to significant mass shift errors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities, ensure data integrity, and accelerate your research.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during your experiments. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: I'm observing an unexpected mass shift of +15.9949 Da. What is it and how can I prevent it?
Answer:
A mass shift of +15.9949 Da almost invariably corresponds to the oxidation of a sulfur-containing residue, most commonly a methionine or cysteine.
The Causality Behind the Problem:
Sulfur atoms in amino acids like methionine and cysteine are highly susceptible to oxidation.[1] The lone pair of electrons on the sulfur atom makes it a prime target for reactive oxygen species (ROS). This can happen in vivo as a biological post-translational modification, but it is also a very common artifact that occurs during sample preparation and electrospray ionization (ESI).[2][3][4] In ESI, the generation of a fine spray of charged droplets can create an environment where oxidation is more likely to occur. The result is the conversion of a thioether (in methionine) to a sulfoxide, or a thiol (in cysteine) to a sulfenic acid, each corresponding to the addition of one oxygen atom.
Troubleshooting & Validation Workflow:
Caption: Troubleshooting workflow for a +15.9949 Da mass shift.
Detailed Protocol: Preventing Artifactual Oxidation
-
Preparation: Prepare all buffers and solutions with high-purity, degassed water. If possible, sparge solvents with an inert gas like nitrogen or argon for 15-20 minutes.
-
Sample Handling: Keep the sample cold at all times (on ice or in a cold block).
-
Antioxidants: For peptides and proteins, consider adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 1-5 mM. Note that DTT itself can form adducts, so use it judiciously.
-
Confirmation: To confirm that the oxidation is artifactual, you can use a method called Methionine Oxidation by Blocking with Alkylation (MObBa).[2][3] In this method, unoxidized methionines are alkylated, preventing them from being oxidized during analysis. The lack of alkylation can then be used to quantify the original level of oxidation.
Question 2: My measured mass is off by ~1 Da, and I see a repeating pattern of peaks. What's happening?
Answer:
This is likely due to the formation of adducts , where your molecule of interest is non-covalently associated with ions present in your solvent or matrix. The most common adducts are with sodium ([M+Na]+, +21.9820 Da) and potassium ([M+K]+, +37.9559 Da), but solvent adducts like acetonitrile ([M+ACN+H]+, +42.0338 Da) or formate ([M+FA-H]-, -44.9982 Da) are also frequent.[5][6]
The Causality Behind the Problem:
Electrospray ionization (ESI) is a "soft" ionization technique that often results in the formation of adduct ions.[6] The presence of alkali metal salts (sodium, potassium) even in trace amounts from glassware or solvents can lead to the preferential formation of [M+Na]+ and [M+K]+ ions over the desired protonated molecule [M+H]+. Sulfur-containing compounds can sometimes chelate these metal ions, making adduct formation more favorable.
Troubleshooting & Validation Workflow:
-
Identify the Adduct: Calculate the mass difference between your observed peak and the expected mass of your compound. Compare this difference to a table of common adducts.
-
Source Contamination: Use high-purity solvents (LC-MS grade). Rinse all glassware thoroughly with high-purity water and solvent.
-
Mobile Phase Modification: Add a small amount of a competing ion source. For positive mode, adding 0.1% formic acid can promote protonation ([M+H]+) and suppress sodium adducts. For negative mode, a small amount of ammonium hydroxide can be beneficial.
-
Self-Validation: Run a blank (injection of your mobile phase without analyte). If you see significant sodium or potassium clusters, it points to a contaminated solvent or LC system. After cleaning, the adduct peaks in your sample should be significantly reduced.
Table 1: Common Adducts in ESI-MS
| Adduct | Ionization Mode | Mass Shift (Da) | Common Source |
| [M+H]+ | Positive | +1.0078 | Proton Source (e.g., Formic Acid) |
| [M+Na]+ | Positive | +22.9898 | Glassware, Solvents |
| [M+K]+ | Positive | +38.9637 | Glassware, Solvents |
| [M+NH4]+ | Positive | +18.0344 | Ammonium Salts in Buffer |
| [M-H]- | Negative | -1.0078 | Deprotonation |
| [M+Cl]- | Negative | +34.9689 | Chlorinated Solvents |
| [M+HCOO]- | Negative | +44.9982 | Formic Acid in Mobile Phase |
Question 3: The isotopic pattern of my sulfur-containing compound looks wrong. The A+2 peak is larger than I expected. Why?
Answer:
The natural isotopic abundance of sulfur is the primary reason for this observation. Sulfur has a relatively abundant heavy isotope, ³⁴S, which contributes significantly to the A+2 peak.
The Causality Behind the Problem:
Unlike carbon, where the ¹³C isotope contributes mainly to the A+1 peak, sulfur's most abundant heavy isotope is ³⁴S, which is two mass units heavier than the most abundant isotope, ³²S.
-
³²S: 94.99% abundance
-
³³S: 0.75% abundance (contributes to A+1)
-
³⁴S: 4.25% abundance (contributes to A+2)
For every sulfur atom in your molecule, you will have an A+2 peak that is approximately 4.25% of the height of the monoisotopic peak.[7] If your molecule has two sulfur atoms, the A+2 peak will be roughly 8.5% of the A peak. This can be a powerful diagnostic tool. If you observe an A+2 peak with an intensity of ~4.5% relative to the monoisotopic peak, it's a strong indication that your molecule contains one sulfur atom.[7]
However, errors can arise if the instrument resolution is insufficient to distinguish the ³⁴S peak from other isobaric species, such as two ¹³C atoms or one ¹⁸O atom.[8]
Troubleshooting & Validation Workflow:
Caption: Workflow for troubleshooting sulfur isotopic patterns.
Validation Step:
Use a known sulfur-containing standard (e.g., glutathione, methionine) and acquire its spectrum. The experimental isotopic distribution should closely match the theoretical distribution calculated by your instrument software. If it doesn't, this points to a need for mass calibration or resolution optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: How critical is mass calibration for analyzing sulfur compounds, and how often should I do it?
A1: Mass calibration is absolutely critical . High mass accuracy (< 5 ppm) is essential to confidently identify your compound and distinguish it from others with very similar masses.[9][10] Sulfur has a negative mass defect (exact mass of ³²S is 31.972071 Da), which can help in formula determination, but only if the mass measurement is highly accurate.[11]
-
Frequency: Calibration should be performed regularly. For high-throughput labs, this may mean daily or even before each batch of samples.[10][12]
-
Best Practice: Use a calibration mixture that covers a wide mass range, including the range of your analytes. For the highest accuracy, consider using a lock mass—a known compound continuously infused with your sample—to correct for mass drift during the analytical run.[10][13]
Q2: What are some common covalent modifications to cysteine residues I should be aware of?
A2: Cysteine is highly reactive due to its thiol group (-SH).[14] Besides oxidation, you should be aware of:
-
Alkylation Artifacts: Reagents used to reduce disulfide bonds, like iodoacetamide (IAA), are designed to alkylate cysteine residues. However, IAA can also cause adverse reactions and modify other amino acid residues.[15]
-
Glutathionylation: The addition of glutathione (GSH) to a cysteine residue is a common biological modification and can also occur as an artifact.[14][16] This results in a mass shift of +305.0682 Da. Detecting GSH adducts is a key part of drug metabolism studies to identify reactive metabolites.[17][18]
-
Disulfide Bond Formation: Cysteines can form disulfide bonds with other cysteines, either within the same molecule (intramolecular) or between different molecules (intermolecular), leading to dimers or larger complexes.
Q3: Can I use specific MS/MS fragmentation patterns to identify sulfur-containing molecules?
A3: Yes. The fragmentation of sulfur-containing molecules in tandem mass spectrometry (MS/MS) can produce characteristic neutral losses that are highly diagnostic.
-
Methionine Sulfoxide: As mentioned earlier, oxidized methionine-containing peptides often show a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) upon collisional activation.[19]
-
Glutathione Adducts: GSH adducts often show a characteristic neutral loss of 129 Da, corresponding to the loss of the pyroglutamic acid moiety.[16][17][18]
Q4: My mass accuracy is consistently poor, even after calibration. What else could be the problem?
A4: If standard calibration doesn't solve the issue, consider these factors:
-
Space Charge Effects: If your sample is too concentrated, the ion density in the mass analyzer (e.g., an Orbitrap or FT-ICR cell) can become too high. This leads to ion-ion repulsion, which can slightly alter the ions' frequency and lead to mass errors. Try diluting your sample.
-
Temperature Fluctuations: Mass analyzers are sensitive to temperature changes.[10] Ensure the room housing the mass spectrometer has stable temperature control.
-
Incorrect Peak Picking: Ensure your data processing software is correctly identifying the monoisotopic peak and not a lower-intensity isotope or an adduct.
By understanding the underlying chemical principles and implementing these systematic troubleshooting and validation strategies, you can overcome the challenges associated with analyzing sulfur-containing analogs and produce high-quality, reliable HRMS data.
References
- Kuznetsova, K.G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya.
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Lim, J.C., et al. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Jian, W., et al. (2012). Analysis of endogenous glutathione-adducts and their metabolites. PMC. Available at: [Link]
- MtoZ Biolabs. Cysteine Modification Mass Spectrometry. MtoZ Biolabs.
- Mass Analytica. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data. Mass Analytica.
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Lim, J.C., et al. (2018). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ACS Publications. Available at: [Link]
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Sygnature Discovery . Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. Available at: [Link]
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Gao, F., et al. (2018). Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research. Available at: [Link]
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Pilo, A.L., et al. (2014). Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Gall, G.L., et al. (2020). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]
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Kuznetsova, K.G., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. PubMed. Available at: [Link]
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Mergner, J., et al. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. Available at: [Link]
-
Lodge, J.K., et al. (2011). Identification and quantification of glutathione adducts of clozapine using ultra-high-performance liquid chromatography with orthogonal acceleration time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. PubMed. Available at: [Link]
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Waters Corporation . (2014). Direct Detection of Glutathione Conjugates in Human Liver Microsomes Using ACQUITY UPLC I-Class, Xevo G2. Waters Corporation. Available at: [Link]
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Li, Y., et al. (2022). Machine Learning-Assisted Recognition of Environmental Sulfur-Containing Chemicals in Nontargeted Mass Spectrometry Analysis of Inadequate Mass Resolution. ACS Publications. Available at: [Link]
-
Bristow, T. (2020). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. Available at: [Link]
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McCurdy, E., et al. (2023). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry . (2006). Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available at: [Link]
-
Ko, D.H., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Available at: [Link]
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Anantharamkrishnan, V., et al. (2020). Covalent Adduct Formation Between Flavor Compounds of Various Functional Group Classes and the Model Protein β-Lactoglobulin. Journal of Agricultural and Food Chemistry. Available at: [Link]
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The Bumbling Biochemist . (2023). Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist. Available at: [Link]
-
Excel in Science . (2023). Understanding Mass Accuracy in High Resolution Mass Spectrometry. Excel in Science. Available at: [Link]
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Ko, D.H., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. CABI Digital Library. Available at: [Link]
-
Pitt, J.J. (2022). The Importance of Tuning and Calibration in Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. Available at: [Link]
-
Cumba, L.R., et al. (2022). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. PMC. Available at: [Link]
-
Keller, B.O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
ACD/Labs . (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
-
van der Schans, M.J., et al. (2021). Mass spectrometric analysis of adducts of sulfur mustard analogues to human plasma proteins: approach towards chemical provenancing in biomedical samples. PubMed. Available at: [Link]
-
Lin, Y.T., et al. (2024). Fully resolved high-precision measurement of 36S for sulfur reference materials. PubMed. Available at: [Link]
-
Eurachem . (2017). Qualitative uncertainty (reliability) of chemical identification with High Resolution Mass Spectrometry. Eurachem. Available at: [Link]
-
Reddit . (2022). In HRMS (TOF MS ES+), how much deviation from the actual mass can we consider? Reddit. Available at: [Link]
-
D'Surney, S.J., et al. (2023). A comprehensive evaluation of sulfur isotopic analysis (δ34S and δ33S) using multi-collector ICP-MS with characterization of reference materials of geological and biological origin. PubMed. Available at: [Link]
-
Pudenzi, M.A., et al. (2015). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. MDPI. Available at: [Link]
-
Zerkle, A.L., et al. (2017). Rapid quantification and isotopic analysis of dissolved sulfur species. Division of Geological and Planetary Sciences. Available at: [Link]
-
Capacio, B.R., et al. (2013). Enhanced Throughput Method for Quantification of Sulfur Mustard Adducts to Human Serum Albumin Via Isotope Dilution Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
Bendassolli, J.A., et al. (2009). ISOTOPE DETERMINATION OF SULFUR BY MASS SPECTROMETRY IN SOIL SAMPLES. SciELO. Available at: [Link]
-
Rüger, C.P., et al. (2021). Study of Crude Oil Fouling from Sulfur-Containing Compounds Using High-Resolution Mass Spectrometry. Energy & Fuels. Available at: [Link]
-
Labidi, S., et al. (2012). Determination of multiple sulfur isotopes in glasses. Geochimica et Cosmochimica Acta. Available at: [Link]
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Validation & Comparative
A Guide to Inter-Lboratory Comparison for the Quantification of Propoxyphenyl Thioaildenafil
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the measurement of propoxyphenyl thioaildenafil. The objective is to establish a standardized analytical procedure and assess its performance across multiple laboratories, ensuring reliable and reproducible results for regulatory, quality control, and research purposes.
Introduction: The Need for Standardized Measurement
This compound is a structural analogue of sildenafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction.[1][2] It has been identified as an undeclared adulterant in various "herbal" health supplements, posing a significant public health risk due to the lack of safety and efficacy data.[1][3] Accurate and precise quantification of this compound is crucial for regulatory agencies to take appropriate action and for manufacturers to ensure the quality and safety of their products.
An inter-laboratory comparison, also known as a proficiency test, is a vital tool for evaluating the competence of laboratories and the performance of analytical methods.[4][5][6] By analyzing the same samples, participating laboratories can assess their performance against each other and a reference value, thereby demonstrating their technical competence and the reliability of their data.[5] This guide outlines a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a detailed protocol for conducting an ILC.
Recommended Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of sildenafil and its analogues in various matrices.[1][7][8] It offers a good balance of sensitivity, selectivity, and cost-effectiveness, making it a suitable choice for routine analysis.
Principle of the Method
The method involves a reversed-phase HPLC separation of this compound from other components in the sample matrix, followed by detection using a UV-Vis spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to achieve good separation.
-
Reference Standard: Certified this compound reference standard of known purity.
-
Reagents: HPLC grade solvents and analytical grade reagents.
Experimental Protocol: Sample Preparation
The following is a general procedure for the extraction of this compound from a solid dietary supplement matrix.
-
Homogenization: Accurately weigh a representative portion of the homogenized supplement powder.
-
Extraction: Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water). Methanol is often chosen for its ability to dissolve a wide range of organic compounds.[3]
-
Sonication/Vortexing: Sonicate or vortex the sample for a specified period to ensure complete extraction of the analyte.
-
Centrifugation/Filtration: Centrifuge the sample to pelletize insoluble matter. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system. This step is critical to prevent clogging of the HPLC column and tubing.
Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of the reference standard (typically around 290-310 nm) |
Inter-Laboratory Comparison (ILC) Study Design
The design of the ILC is critical to obtaining meaningful and statistically valid results.
Study Coordinator and Participants
A coordinating laboratory should be designated to prepare and distribute the test materials, collect and analyze the data, and issue the final report. Participating laboratories should have experience in HPLC analysis.
Test Materials
The coordinating laboratory will prepare and distribute the following test materials to each participating laboratory:
-
Blank Matrix: A sample of the dietary supplement matrix known to be free of this compound.
-
Spiked Samples: The blank matrix spiked with known concentrations of this compound at low, medium, and high levels.
-
Unknown Sample: A "real-world" sample or a spiked sample where the concentration is unknown to the participants.
Experimental and Data Analysis Workflow
The following diagram illustrates the overall workflow for the ILC study.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Statistical Analysis and Performance Evaluation
The performance of each laboratory will be evaluated using Z-scores, a widely accepted statistical tool in proficiency testing.[9][10][11][12] The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the robust mean of all participant results or the known concentration of the spiked sample).
-
σ is the standard deviation for proficiency assessment.
The interpretation of Z-scores is generally as follows[9][10]:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Method Validation and Performance Characteristics
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[13][14][15][16] The following performance characteristics should be evaluated.
Data Presentation of Expected Performance
| Performance Characteristic | Acceptance Criteria | Expected Outcome |
| Specificity | No interfering peaks at the retention time of the analyte in the blank matrix. | The method should be able to unequivocally assess the analyte in the presence of other components. |
| Linearity (r²) | ≥ 0.995 | A linear relationship between concentration and response over the intended range. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 5% | The degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Data Analysis Workflow for Performance Evaluation
The following diagram illustrates the process of analyzing the data from the ILC.
Caption: Workflow for Statistical Data Analysis in the ILC.
Conclusion
This guide provides a comprehensive framework for establishing a standardized method for the quantification of this compound and for conducting an inter-laboratory comparison to assess the proficiency of analytical laboratories. Adherence to these guidelines will promote the generation of high-quality, reliable, and comparable data, which is essential for protecting public health and ensuring the integrity of the dietary supplement market.
References
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]
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Leong, K. C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Poon, M. K. M., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole mass spectrometer. Analytical Methods. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. Available at: [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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ResearchGate. (n.d.). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements | Request PDF. Available at: [Link]
-
Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]
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PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. Available at: [Link]
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Spectroscopy Online. (2022). Passing the Test: Understanding Proficiency Testing. Available at: [Link]
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Lv, D., et al. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Biomedical Chromatography. Available at: [Link]
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ResearchGate. (n.d.). Z -Scores and other scores in chemical proficiency testing - Their meanings, and some common misconceptions. Available at: [Link]
-
Journal of Food and Drug Analysis. (n.d.). Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Available at: [Link]
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Ovid. (n.d.). Identification of novel sildenafil-analogues in... : Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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The AAFCO Proficiency Testing Program Statistics and Reporting. (n.d.). Available at: [Link]
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This compound (Proxyphenyl thiomethiosildenafil) (Sildenafil analogue Mw 518.70). (n.d.). Available at: [Link]
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Thompson, M., et al. (2016). z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions. RSC. Available at: [Link]
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DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. (n.d.). Available at: [Link]
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NCBI. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. Available at: [Link]
-
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). Available at: [Link]
-
National Accreditation Center. (2024). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. Available at: [Link]
-
International Congress of Metrology. (n.d.). Inter-laboratory comparison on the calibration of measurements photometric and radiometric sensors. Available at: [Link]
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Safety Operating Guide
Navigating the Handling of Propoxyphenyl thioaildenafil: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. Propoxyphenyl thioaildenafil, a sildenafil analogue and phosphodiesterase-5 (PDE-5) inhibitor, is one such compound that requires careful handling.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural similarity to sildenafil and thioaildenafil provides a strong basis for establishing robust personal protective equipment (PPE) protocols.[1][2][3][4][5][6] This guide synthesizes available data on analogous compounds and established best practices for handling potent active pharmaceutical ingredients (APIs) to provide a comprehensive framework for the safe management of this compound in a research setting.
Understanding the Risks: A Profile of this compound
This compound is an analogue of thioaildenafil where an ethoxy group is substituted with a propoxy group.[1][2] As a PDE-5 inhibitor, it shares a pharmacological class with sildenafil, a well-characterized compound.[7] Safety data for sildenafil citrate indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] It is also classified as harmful if swallowed.[11] Given these known hazards for a closely related compound, it is prudent to assume that this compound presents a similar risk profile. Therefore, all handling procedures must be designed to minimize the potential for dermal, ocular, and respiratory exposure.
The primary routes of occupational exposure to a powdered substance like this compound are inhalation of airborne particles and direct skin contact. Ingestion is a secondary, but still significant, risk that can occur through contamination of hands and surfaces.
Core Principles of Protection: A Multi-layered Approach to Safety
A comprehensive safety strategy for handling this compound extends beyond simply wearing gloves. It involves a hierarchy of controls, with PPE serving as the crucial last line of defense. This guide focuses on the selection and use of PPE, which should always be implemented in conjunction with engineering controls (e.g., chemical fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, designated handling areas).
Essential Personal Protective Equipment for Handling this compound
The following table outlines the recommended PPE for various laboratory activities involving this compound. The selection of specific PPE should be guided by a task-specific risk assessment.
| Activity | Minimum PPE Requirements | Enhanced Precautions (for higher risk activities) |
| Weighing and Aliquoting (powder) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat (long-sleeved, with knit cuffs)- Safety Glasses with Side Shields or Safety Goggles | - Chemical-resistant Gown- Face Shield (in addition to safety goggles)- N95 Respirator (or higher, based on risk assessment) |
| Solution Preparation | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Safety Goggles | - Chemical-resistant Apron over Lab Coat- Face Shield (if splashing is likely) |
| In Vitro/In Vivo Dosing | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields | - Double Gloving- Disposable Sleeve Covers |
| General Laboratory Handling (e.g., moving containers) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields |
Deep Dive into PPE Selection and Use: The "Why" Behind the "What"
Hand Protection: Your First Line of Defense
The choice of gloves is critical to prevent dermal absorption of this compound.
-
Material: Nitrile gloves are recommended for their excellent resistance to a wide range of chemicals, including many organic solvents that may be used to dissolve the compound.[12][13] They also provide a good barrier against powders. Avoid latex gloves due to potential allergies and lower chemical resistance.
-
Thickness: For handling the solid compound, a standard thickness nitrile glove is generally sufficient for incidental contact. However, when working with solutions or for extended periods, consider thicker, chemical-resistant gloves.
-
Double Gloving: For high-risk activities such as weighing out the powder, double gloving provides an additional layer of protection.[14] In case the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Proper Technique: Always inspect gloves for tears or punctures before use. When removing gloves, do so by peeling them off from the cuff, turning them inside out to trap any contaminants. Wash hands thoroughly after removing gloves.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coats: A long-sleeved lab coat with knit cuffs is the minimum requirement to protect street clothes and skin from contamination. The knit cuffs provide a snug fit around the wrist, preventing powders or liquids from entering the sleeve.
-
Chemical-Resistant Gowns and Aprons: For procedures with a higher risk of spills or splashes, such as large-scale solution preparation, a chemical-resistant gown or apron worn over the lab coat offers superior protection.
Eye and Face Protection: Guarding Against the Unseen
-
Safety Glasses and Goggles: Safety glasses with side shields are mandatory for all activities involving this compound. For tasks with a higher risk of splashes, such as preparing concentrated solutions, chemical splash goggles provide a more complete seal around the eyes.[15]
-
Face Shields: When there is a significant risk of splashes to the face, a face shield should be worn in conjunction with safety goggles. This provides a full-face barrier.
Respiratory Protection: Preventing Inhalation of Particulate Matter
Handling this compound as a fine powder presents a significant inhalation hazard.
-
Engineering Controls First: The primary method for controlling airborne particulates is through the use of engineering controls like a chemical fume hood or a powder containment hood.[16]
-
Respirators: When engineering controls are not sufficient or during certain high-risk procedures (e.g., cleaning up a large spill), respiratory protection is necessary. An N95 respirator is the minimum level of protection for filtering out airborne particulates.[2] A risk assessment may indicate the need for a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is highly dependent on its correct use. Follow a strict protocol for donning (putting on) and doffing (taking off) to prevent cross-contamination.
Donning Sequence:
-
Gown or Lab Coat
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves (the cuff of the glove should go over the cuff of the lab coat)
Doffing Sequence (to minimize contamination):
-
Gloves
-
Gown or Lab Coat (peel away from the body, turning it inside out)
-
Goggles or Face Shield
-
Mask or Respirator
-
Wash hands thoroughly with soap and water.
Disposal: All disposable PPE used when handling this compound should be considered potentially contaminated and disposed of as chemical waste according to your institution's guidelines.
Operational and Disposal Plans
Spill Management: In the event of a spill, evacuate the area and alert your supervisor and institutional safety office. Only trained personnel with appropriate PPE should clean up the spill. For a small powder spill, gently cover it with damp paper towels to avoid raising dust, then clean the area with an appropriate detergent and water. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Waste Disposal: All waste materials contaminated with this compound, including disposable PPE, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[17] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[18] Unused or expired medication should be disposed of through a designated drug take-back program or as hazardous waste.[19][20]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE based on the physical form of this compound and the nature of the handling procedure.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Ajanta Pharma USA Inc. (n.d.). Sildenafil Tablets, USP 25 mg, 50 mg and 100 mg - SAFETY DATA SHEET.
- ChemicalBook. (2026, February 7). Sildenafil citrate - Safety Data Sheet.
- CPAchem Ltd. (2025, July 28). Safety data sheet.
- Cayman Chemical. (2024, November 11). Safety Data Sheet - Sildenafil Citrate.
- Pharma Source Direct. (2023, July 18). Safety Data Sheet - Sildenafil Citrate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
